molecular formula C20H21F3N4O3 B10923386 3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methoxy-2-methylphenyl)propanamide

3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methoxy-2-methylphenyl)propanamide

Cat. No.: B10923386
M. Wt: 422.4 g/mol
InChI Key: JHHLXCPVYYNSRU-UHFFFAOYSA-N
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Description

3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2-ETHYL-6-OXO-4-(METHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE
  • **3-[2-ETHYL-6-OXO-4-(CHLORO)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE

Uniqueness

The presence of the trifluoromethyl group in 3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable tool in scientific research.

Properties

Molecular Formula

C20H21F3N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

3-[2-ethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methoxy-2-methylphenyl)propanamide

InChI

InChI=1S/C20H21F3N4O3/c1-4-26-11-14-15(20(21,22)23)10-18(29)27(19(14)25-26)8-7-17(28)24-16-6-5-13(30-3)9-12(16)2/h5-6,9-11H,4,7-8H2,1-3H3,(H,24,28)

InChI Key

JHHLXCPVYYNSRU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=C(C=C(C=C3)OC)C)C(F)(F)F

Origin of Product

United States

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